molecular formula C14H18N2O6S B12092044 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

Cat. No.: B12092044
M. Wt: 342.37 g/mol
InChI Key: ZGOJGEFFPPYWEU-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system

Preparation Methods

The synthesis of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the spirocyclic core.

Chemical Reactions Analysis

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl and sulfonyl groups may play a role in binding to these targets, while the spirocyclic core provides structural stability and specificity .

Comparison with Similar Compounds

Similar compounds to 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane include other spirocyclic compounds with sulfonyl and nitrophenyl groups. Some examples are:

    6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]octane: Similar structure but with an eight-membered spiro ring.

    6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]nonane: Similar structure but with a nine-membered spiro ring.

    6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]decane: Similar structure but with a ten-membered spiro ring.

The uniqueness of this compound lies in its specific ring size and the presence of both methoxy and nitrophenyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C14H18N2O6S/c1-21-14(22-2)7-13(8-14)9-15(10-13)23(19,20)12-6-4-3-5-11(12)16(17)18/h3-6H,7-10H2,1-2H3

InChI Key

ZGOJGEFFPPYWEU-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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